molecular formula C15H21NO3 B2409765 Methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate CAS No. 1335220-64-8

Methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate

Cat. No.: B2409765
CAS No.: 1335220-64-8
M. Wt: 263.337
InChI Key: RUBXNPWHLYVIKR-TXEJJXNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate is a chemical compound belonging to the class of benzoate esters. It is characterized by a benzene ring connected to an ester functional group and a morpholine derivative. This compound is commonly used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The use of automated systems and stringent quality control measures ensures the consistency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, leading to the formation of different ester derivatives

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base

Major Products

The major products formed from these reactions include various benzoate derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester with a benzene ring and an ester functional group.

    Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.

    Methyl 4-methylbenzoate: Contains a methyl group on the benzene ring in addition to the ester functional group.

Uniqueness

Methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate is unique due to the presence of the morpholine derivative, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler benzoate esters and contributes to its specific applications in research and industry.

Properties

IUPAC Name

methyl 4-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11-8-16(9-12(2)19-11)10-13-4-6-14(7-5-13)15(17)18-3/h4-7,11-12H,8-10H2,1-3H3/t11-,12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBXNPWHLYVIKR-TXEJJXNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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